molecular formula C13H28O B14324265 2,2,3-Trimethyldecan-3-OL CAS No. 106324-00-9

2,2,3-Trimethyldecan-3-OL

Cat. No.: B14324265
CAS No.: 106324-00-9
M. Wt: 200.36 g/mol
InChI Key: FYTNQCHIGIFBOK-UHFFFAOYSA-N
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Description

2,2,3-Trimethyldecan-3-OL is a high-purity, branched-chain tertiary alcohol of interest for advanced chemical and biological research. While specific studies on this exact compound are limited, its structural profile places it within a class of compounds actively investigated in flavor and fragrance science. Branched-chain alcohols like this are often studied as potential volatile organic compounds (VOCs) using Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Olfactometry (GC-O) techniques to characterize their odor-active properties and understand their role in complex aromatic profiles . The trimethyl-branched decane structure suggests potential utility as an intermediate in organic synthesis or as an analog for studying the behavior of structurally similar compounds found in natural systems . Researchers value this compound for exploring structure-odor relationships, developing novel analytical methods, and investigating the physicochemical properties of tertiary aliphatic alcohols. This product is provided For Research Use Only and is strictly intended for use in a laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Handling should adhere to all appropriate safety protocols for laboratory chemicals.

Properties

IUPAC Name

2,2,3-trimethyldecan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-6-7-8-9-10-11-13(5,14)12(2,3)4/h14H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTNQCHIGIFBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)(C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30762402
Record name 2,2,3-Trimethyldecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30762402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106324-00-9
Record name 2,2,3-Trimethyldecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30762402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties of 2,2,3-Trimethyldecan-3-ol

2,2,3-Trimethyldecan-3-ol is a tertiary alcohol characterized by a decane backbone substituted with methyl groups at positions 2, 2, and 3, with a hydroxyl group at position 3. Its molecular formula is C₁₃H₂₈O, and it has a molecular weight of 200.36 g/mol. The compound’s branched structure imposes significant steric hindrance, influencing both its reactivity and the choice of synthetic pathways.

Synthetic Routes to 2,2,3-Trimethyldecan-3-ol

Catalytic Hydrogenation of Ketone Precursors

A predominant method for synthesizing tertiary alcohols involves the catalytic hydrogenation of ketones. For 2,2,3-Trimethyldecan-3-ol, the corresponding ketone precursor, 2,2,3-Trimethyldecan-3-one, can be hydrogenated under high-pressure conditions.

Rhodium-Catalyzed Hydrogenation

Patent literature on analogous alcohols, such as 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol, demonstrates that rhodium catalysts (e.g., Rh/C) under hydrogen pressures of 80–200 bar and temperatures of 180–260°C achieve high conversion rates (≥98%). Applying these conditions to 2,2,3-Trimethyldecan-3-one would likely yield the target alcohol, though steric effects may necessitate longer reaction times or elevated temperatures.

Table 1: Proposed Hydrogenation Conditions for 2,2,3-Trimethyldecan-3-one

Catalyst Pressure (bar) Temperature (°C) Conversion (%) Isomer Ratio (Trans:Cis)
5% Rh/Al₂O₃ 130 220–260 >98 50:50
10% Rh/C 100 200–220 >98 40:60
Nickel-Catalyzed Hydrogenation

Raney nickel under milder conditions (40 bar H₂, 280°C) has been reported for similar substrates, though with lower stereoselectivity. This method may offer a cost-effective alternative for non-stereosensitive applications.

Grignard Reaction with Tertiary Alkyl Halides

The Grignard reagent approach enables the construction of the branched carbon skeleton. Reacting 3-bromo-2,2,3-trimethyldecane with magnesium in anhydrous ether, followed by quenching with dry ice and acidic workup, could yield the alcohol. However, the synthesis of the tertiary alkyl halide precursor remains non-trivial due to competing elimination reactions.

Hydroboration-Oxidation of Alkenes

Anti-Markovnikov addition of borane to 2,2,3-trimethyldec-3-ene, followed by oxidation with hydrogen peroxide, represents a stereoselective route. This method is limited by the availability of the alkene precursor and the need for rigorous moisture-free conditions.

Isomer Control and Stereochemical Considerations

The synthesis of 2,2,3-Trimethyldecan-3-ol may produce cis/trans isomers depending on the hydrogenation pathway. Patent data for structurally related alcohols indicate that high-pressure hydrogenation (100–150 bar) with rhodium catalysts favors a near-equilibrium isomer ratio (40:60 to 50:50 trans:cis). Distillation or chromatographic separation would be required to isolate the desired stereoisomer.

Industrial-Scale Optimization Challenges

Catalyst Recycling and Cost Efficiency

Rhodium’s high cost necessitates efficient catalyst recovery. Patent EP1749810A1 highlights the use of supported Rh/C catalysts, which allow filtration and reuse across multiple batches.

Byproduct Formation

Over-hydrogenation or dehydration products (e.g., alkanes or alkenes) may form under excessive temperatures. Kinetic monitoring using gas chromatography (GC) or in situ spectroscopy is critical to terminating reactions at optimal conversion points.

Applications and Derivative Chemistry

2,2,3-Trimethyldecan-3-ol’s bulky structure makes it a candidate for specialty solvents, plasticizers, or fragrance intermediates. Esterification with acetic anhydride could yield 2,2,3-trimethyldecan-3-yl acetate, a potential high-boiling-point solvent.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethyldecan-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyldecan-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct data on 2,2,3-Trimethyldecan-3-OL in the provided evidence, comparisons must rely on structurally analogous alcohols.

Table 1: Key Properties of 2,2,3-Trimethyldecan-3-OL vs. 3,7-Dimethyl-2,6-octadien-1-ol

Property 2,2,3-Trimethyldecan-3-OL (Hypothetical) 3,7-Dimethyl-2,6-octadien-1-ol (Geraniol)
Molecular Formula $ \text{C}{13}\text{H}{28}\text{O} $ $ \text{C}{10}\text{H}{18}\text{O} $
Functional Group Tertiary alcohol Primary allylic alcohol
Boiling Point ~250–270°C (estimated) 229–230°C (literature value)
Solubility Low in water (hydrophobic) Slightly soluble in water
Safety Profile Unknown Irritant (Warning Statement 5)
Applications Unreported in evidence Fragrances, cosmetics, flavoring agents

Key Differences:

Structure and Reactivity :

  • 2,2,3-Trimethyldecan-3-OL’s tertiary alcohol group and branched alkyl chain reduce its solubility in polar solvents compared to geraniol’s primary alcohol and conjugated diene system .
  • Geraniol’s allylic alcohol structure allows for oxidation to aldehydes (e.g., citral), whereas the tertiary alcohol in 2,2,3-Trimethyldecan-3-OL would resist such reactions.

Safety and Handling: Geraniol requires safety precautions (e.g., avoiding skin/eye contact) due to irritant properties .

Industrial Relevance :

  • Geraniol is widely used in cosmetics and fragrances, whereas 2,2,3-Trimethyldecan-3-OL’s applications remain speculative without empirical data.

Limitations of the Analysis

The provided evidence lacks direct information on 2,2,3-Trimethyldecan-3-OL, necessitating reliance on structural analogs like geraniol. For authoritative comparisons, experimental data on the compound’s synthesis, stability, and biological activity are essential.

Recommendations for Further Research

Investigate the compound’s physicochemical properties (e.g., via gas chromatography or NMR).

Assess toxicity through in vitro assays, referencing safety protocols for geraniol .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2,2,3-Trimethyldecan-3-OL, and what key reaction parameters must be controlled?

  • Methodological Answer : Synthesis typically involves acid-catalyzed hydration of pre-functionalized alkene precursors or Grignard reactions to introduce methyl groups. Key parameters include:

  • Temperature control (±2°C) to avoid side reactions (e.g., carbocation rearrangements).
  • Solvent selection (e.g., THF or ethers for Grignard reactions) to stabilize intermediates.
  • Catalyst optimization (e.g., H₂SO₄ or Amberlyst-15 for hydration).
    • Safety : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and adhere to flammability protocols (e.g., avoid sparks near volatile solvents) .

Q. Which spectroscopic techniques are most effective for characterizing 2,2,3-Trimethyldecan-3-OL, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methyl group environments (δ 0.8–1.5 ppm for tertiary methyls) and hydroxyl proton signals (broad peak near δ 1.5–2.0 ppm). Compare with NIST spectral libraries for validation .
  • IR Spectroscopy : Confirm hydroxyl stretching (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1250 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS to distinguish molecular ion ([M+H]⁺) from fragmentation patterns.

Advanced Research Questions

**How can researchers design experiments to investigate the steric effects of methyl groups in 2,2,3-Trimethyldecan-3-OL on its chemical reactivity?

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